molecular formula C21H28N4O2S B2997499 2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide CAS No. 932961-51-8

2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2997499
CAS No.: 932961-51-8
M. Wt: 400.54
InChI Key: HFQMIAKJSANARH-UHFFFAOYSA-N
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Description

2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a potent and selective inhibitor of p21-activated kinase 4 (PAK4), which is a key node in the Rho GTPase signaling pathway. This compound, also known as PF-3758309, acts by competitively binding to the ATP-binding site of PAK4, thereby inhibiting its kinase activity and downstream signaling. Dysregulation of the PAK4 pathway is frequently implicated in oncogenic processes, including uncontrolled cell proliferation, invasion, and survival. Preclinical studies have demonstrated that PF-3758309 exhibits potent anti-proliferative activity against a broad panel of human cancer cell lines and can inhibit tumor growth in vivo. Its primary research value lies in the investigation of PAK4's biological functions and as a chemical probe to explore the therapeutic potential of PAK4 inhibition in oncology, particularly for cancers driven by mutations in the KRAS gene. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[[1-[2-(dimethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2S/c1-14-7-5-9-17(15(14)2)22-19(26)13-28-20-16-8-6-10-18(16)25(21(27)23-20)12-11-24(3)4/h5,7,9H,6,8,10-13H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQMIAKJSANARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a novel synthetic molecule with potential therapeutic applications. Its complex structure suggests a multifaceted mechanism of action that warrants a thorough examination of its biological activity.

  • Molecular Formula : C₁₈H₂₃N₃O₂S
  • Molecular Weight : 355.46 g/mol
  • LogP : 3.5 (indicates moderate lipophilicity)

This compound exhibits biological activity through various mechanisms:

  • Receptor Modulation : It may interact with multiple receptor types, including those involved in neurotransmission and metabolic regulation.
  • Enzyme Inhibition : The compound's structure suggests potential inhibition of enzymes related to metabolic pathways, particularly those affecting glucose metabolism and insulin sensitivity.

Antidiabetic Potential

Research has indicated that compounds with similar structural motifs can act as ligands for PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), which plays a crucial role in glucose homeostasis and lipid metabolism. The activation of PPARγ enhances insulin sensitivity and promotes adipocyte differentiation .

Antimicrobial Properties

A study on related thieno(2,3-d)pyrimidines demonstrated significant antibacterial activity against various strains, suggesting that the thioamide group in our compound may confer similar properties .

Case Study 1: Antidiabetic Activity

A study exploring the SAR (Structure-Activity Relationship) of similar compounds showed that modifications in the dimethylamino group significantly enhanced PPARγ binding affinity and subsequent antidiabetic effects. This indicates that our compound may also possess similar efficacy in modulating glucose levels in diabetic models .

Case Study 2: Antimicrobial Activity

In vitro tests on derivatives of the thieno(2,3-d)pyrimidine class revealed potent antibacterial effects against Gram-positive bacteria. The incorporation of the dimethylaminoethyl group was found to enhance membrane permeability, leading to increased efficacy against resistant strains .

Data Tables

Property Value
Molecular Weight355.46 g/mol
LogP3.5
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count10
Rotatable Bond Count8
Biological Activity Effect
PPARγ AgonismPotential antidiabetic effects
Antibacterial ActivityEffective against Gram-positive bacteria

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Modifications

Cyclopenta[d]pyrimidinone vs. Thieno-Pyrimidine Hybrids
  • Analog (): Replaces cyclopenta with a thieno[2,3-d]pyrimidine ring, introducing sulfur and increasing aromaticity. This may alter electronic properties and π-π stacking interactions .
  • Analog (): Features a cyclopenta[4,5]thieno[2,3-d]pyrimidine core, merging cyclopentane and thiophene rings. The expanded aromatic system could improve DNA intercalation or kinase inhibition .

Side Chain Variations

Dimethylaminoethyl vs. Diethylaminopropyl
  • Target Compound: The dimethylaminoethyl group enhances water solubility via tertiary amine protonation.
  • Analog (): Uses a diethylaminopropyl chain, increasing lipophilicity and steric bulk. The longer alkyl chain may slow metabolic clearance but reduce solubility .

Substituent Effects on Acetamide Linker

2,3-Dimethylphenyl vs. Halogenated or Phenoxy Groups
  • Target Compound : The 2,3-dimethylphenyl group offers moderate lipophilicity and steric hindrance, balancing membrane permeability and target selectivity.
  • Analog (): Substitutes with a 2,3-dichlorophenyl group, introducing electron-withdrawing Cl atoms.
  • Analog (): Utilizes a 4-phenoxyphenyl group, adding an ether linkage. This improves metabolic stability by resisting cytochrome P450 oxidation compared to alkyl groups .

Physicochemical Properties

Compound (Reference) Core Structure Key Substituents Melting Point (°C) Notable NMR Shifts (δ, ppm)
Target Compound Cyclopenta[d]pyrimidinone 2,3-Dimethylphenyl, dimethylaminoethyl N/A N/A
Thieno[2,3-d]pyrimidine 4-Chlorophenyl, 2,5-dimethylphenyl N/A N/A
Pyrimidinone 2,3-Dichlorophenyl, methyl 230–232 12.50 (NH), 10.10 (NHCO), 4.12 (SCH₂)
Pyrimidinone 4-Phenoxyphenyl, methyl 224–226 12.45 (NH), 10.08 (NHCO), 4.08 (SCH₂)

Implications for Pharmacological Activity

While direct activity data are unavailable in the provided evidence, structural trends suggest:

  • Solubility: Dimethylaminoethyl (target) > diethylaminopropyl () due to reduced steric hindrance and lower logP.
  • Metabolic Stability: Phenoxy groups () > methylphenyl (target) due to resistance to oxidative metabolism.
  • Target Binding: Thieno-pyrimidine cores () may favor kinase or topoisomerase inhibition, whereas cyclopenta[d]pyrimidinones (target) could target proteases or GPCRs.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended to optimize the synthesis of this compound?

  • Methodology : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., solvent, temperature, catalyst concentration). For instance, a yield of 80% was achieved in a similar cyclopenta-pyrimidine derivative using DMSO at 230°C, confirmed by ¹H NMR . Statistical factorial designs (e.g., 2^k factorial) can minimize trial numbers while identifying critical variables, as demonstrated in chemical process optimization .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology : Combine spectroscopic techniques:

  • ¹H NMR : Compare experimental δ values (e.g., aromatic protons at 7.82 ppm, NH signals at 10.10 ppm) with literature .
  • LC-MS : Confirm molecular weight (e.g., [M+H]⁺ peaks at ~326.0–344.21 m/z) .
  • Elemental analysis : Cross-check C, N, and S percentages (e.g., C: 45.29% vs. calculated 45.36%) .

Q. What in vitro assay design principles are critical for initial biological activity screening?

  • Methodology :

  • Target selection : Prioritize enzymes/receptors structurally similar to those inhibited by cyclopenta-pyrimidine analogs (e.g., kinase or protease targets) .
  • Dose-response curves : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to determine IC₅₀ values.
  • Controls : Include positive controls (e.g., known inhibitors) and solvent-only blanks to isolate compound-specific effects .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between theoretical and experimental spectroscopic data?

  • Methodology :

  • Quantum chemical simulations : Use Gaussian or ORCA to predict NMR/IR spectra. Compare with experimental data to identify discrepancies (e.g., unexpected shifts due to solvent effects) .
  • Molecular dynamics : Simulate solvent interactions (e.g., DMSO hydrogen bonding) to refine predictions .
  • Iterative synthesis : Adjust substituents (e.g., dimethylaminoethyl groups) and retest to validate computational hypotheses .

Q. What machine learning (ML) approaches are effective for optimizing reaction pathways and derivative synthesis?

  • Methodology :

  • Reaction path search : Apply density functional theory (DFT)-ML hybrid models to predict transition states and intermediates, as implemented in ICReDD’s workflow .
  • Automated optimization : Use platforms like COMSOL Multiphysics to simulate reaction kinetics and integrate real-time experimental feedback (e.g., temperature/pH adjustments) .
  • Data curation : Train ML models on high-quality datasets (e.g., PubChem entries for pyrimidine analogs) to avoid overfitting .

Q. How should researchers address discrepancies in biological activity data across different assay conditions?

  • Methodology :

  • Cross-validation : Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .
  • Meta-analysis : Compare results with structurally similar compounds (e.g., thieno-pyrimidine derivatives) to identify SAR trends .
  • Error analysis : Quantify technical vs. biological variability using ANOVA and Bland-Altman plots .

Data Contradiction Analysis

Q. What steps are essential when NMR data conflicts with X-ray crystallography results?

  • Methodology :

  • Conformational analysis : Use NOESY NMR to detect dynamic conformations not captured in X-ray structures .
  • Solvent screening : Crystallize the compound in multiple solvents (e.g., acetonitrile vs. methanol) to assess packing effects .
  • DFT refinement : Optimize crystallographic coordinates using computational geometry minimization .

Methodological Innovations

Q. How can AI-driven laboratories enhance the study of this compound’s reactivity?

  • Methodology :

  • Autonomous experimentation : Implement robotic platforms for high-throughput screening of reaction conditions (e.g., varying oxidants or catalysts) .
  • Real-time analytics : Couple LC-MS with AI algorithms to automatically adjust synthesis parameters (e.g., stoichiometry) .
  • Knowledge graphs : Map reaction networks using tools like Reaxys to predict novel derivatives .

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